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potential off-target effects of CLK8

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Compound of Interest		
Compound Name:	CLK8	
Cat. No.:	B15610862	Get Quote

CLK8 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the **CLK8** small molecule inhibitor. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CLK8?

CLK8 is a potent and specific inhibitor of the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2][3] It functions by disrupting the heterodimerization of CLOCK with its binding partner BMAL1 (Brain and Muscle Arnt-Like 1).[4][5][6] This disruption prevents the CLOCK:BMAL1 complex from binding to E-box elements in the promoters of target genes, thereby inhibiting the transcription of key circadian rhythm genes like Per and Cry.[7]

Q2: What are the expected on-target effects of CLK8 in cell culture?

In cell-based assays, **CLK8** has been shown to enhance the amplitude of circadian rhythms in a dose-dependent manner without significantly affecting the period length.[4][6] For example, in U2OS and NIH 3T3 cells expressing a Bmal1-dLuc reporter, treatment with **CLK8** (10-40 μ M) leads to an increased amplitude of the bioluminescence signal.[4] **CLK8** has also been observed to reduce the nuclear localization of the CLOCK protein.[1][4]



Q3: Has **CLK8** been tested in vivo?

Yes, **CLK8** has been administered to mice via intraperitoneal (i.p.) injection. A single dose of 25 mg/kg was found to decrease the levels of CLOCK protein in the liver.[1][3][4] Notably, at this dosage, the protein levels of BMAL1 and CRY1 remained unchanged.[1][3][4] Toxicological studies showed no mortality or observable adverse clinical signs at doses of 5 and 25 mg/kg.[1] [4]

Troubleshooting Guide

Issue 1: Unexpected experimental results potentially due to off-target effects.

While **CLK8** is described as a specific CLOCK inhibitor, the possibility of off-target effects should always be considered when interpreting experimental data.

- Known Potential Off-Target: A study utilizing a biotinylated CLK8 pulldown assay followed by
 mass spectrometry identified neuron navigator 2 (NAV2) as a potential off-target of CLK8.[4]
 The binding of biotinylated CLK8 to NAV2 was reduced in the presence of a competing
 excess of non-biotinylated CLK8.[4]
- Troubleshooting Steps:
 - Confirm On-Target Engagement: Before investigating off-targets, verify that CLK8 is engaging with its intended target, CLOCK, in your experimental system. This can be assessed by measuring the disruption of the CLOCK:BMAL1 interaction or by observing a decrease in the expression of known CLOCK target genes.
 - Investigate NAV2 Interaction: If your experimental system expresses NAV2, consider experiments to determine if CLK8 is affecting its function. This could involve assessing downstream signaling pathways associated with NAV2.
 - Perform a Target Deconvolution Screen: To identify novel off-targets in your specific experimental context, consider performing a target deconvolution experiment, such as a chemical proteomics screen.

Issue 2: Variability in the dose-response of **CLK8**.



Researchers may observe differences in the effective concentration of **CLK8** required to elicit a biological response.

Potential Causes:

- Cell Type Differences: Different cell lines may have varying levels of CLOCK and BMAL1 expression, or differences in cell permeability to the compound.
- Assay Conditions: The specific experimental conditions, such as media composition and incubation time, can influence the apparent potency of the inhibitor.
- Compound Stability: Ensure the compound has been stored correctly and is not degraded.

Troubleshooting Steps:

- Perform a Dose-Response Curve: Titrate CLK8 across a wide range of concentrations to determine the optimal effective concentration for your specific cell line and assay.
- Standardize Experimental Conditions: Maintain consistent experimental parameters, including cell density, serum concentration, and treatment duration.
- Verify Compound Integrity: If in doubt, use a fresh stock of CLK8 and compare its activity to previous batches.

Quantitative Data Summary

Parameter	Value	Cell Line / System	Reference
Effective Concentration (in vitro)	10-40 μΜ	U2OS, NIH 3T3	[4]
In vivo Dosage	25 mg/kg (i.p.)	Mice	[1][3][4]
Cell Viability	>80% at 40 µM	U2OS	[4]



Potential Off-Target	Method of Identification	Reference
Neuron Navigator 2 (NAV2)	Biotinylated CLK8 pulldown followed by LC-MS/MS	[4]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Assess CLOCK-BMAL1 Interaction

This protocol is designed to qualitatively assess the effect of **CLK8** on the interaction between CLOCK and BMAL1 in a cellular context.

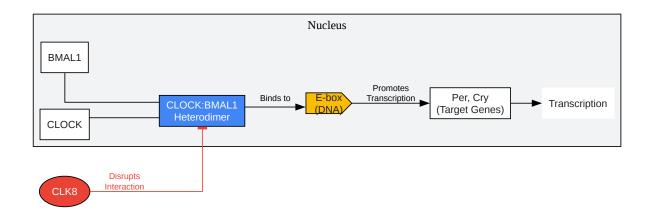
- Cell Culture and Transfection:
 - Plate HEK293T cells and transfect with plasmids encoding FLAG-tagged CLOCK and untagged BMAL1.
 - Allow cells to express the proteins for 24-48 hours.
- CLK8 Treatment:
 - \circ Treat the transfected cells with the desired concentrations of **CLK8** (e.g., 10 μ M, 40 μ M) and a vehicle control (e.g., DMSO) for a specified period (e.g., 6 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Incubate the cleared cell lysates with anti-FLAG affinity resin overnight at 4°C with gentle rotation.
- Washing:



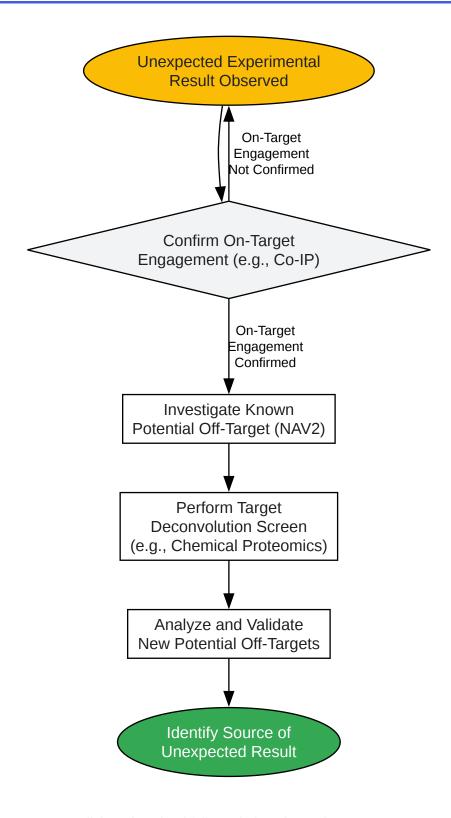
- Wash the resin several times with lysis buffer to remove non-specific binding proteins.
- Elution:
 - Elute the bound proteins from the resin by boiling in SDS-PAGE sample buffer.
- · Western Blotting:
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against FLAG (to detect CLOCK) and BMAL1.
 - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
 - A reduction in the amount of co-immunoprecipitated BMAL1 in the CLK8-treated samples compared to the vehicle control indicates a disruption of the CLOCK:BMAL1 interaction.

Visualizations









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